法莫替丁

描述

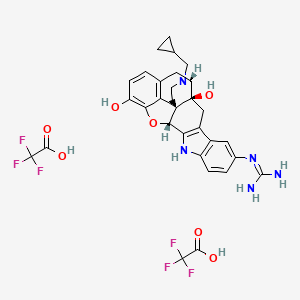

Famotidine is a histamine-2 blocker that works by decreasing the amount of acid the stomach produces . It is used to treat and prevent ulcers in the stomach and intestines, conditions in which the stomach produces too much acid, such as Zollinger-Ellison syndrome, and gastroesophageal reflux disease (GERD) .

Synthesis Analysis

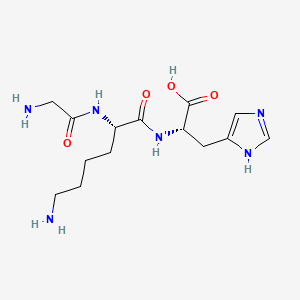

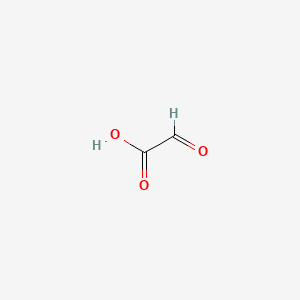

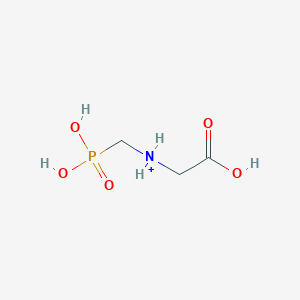

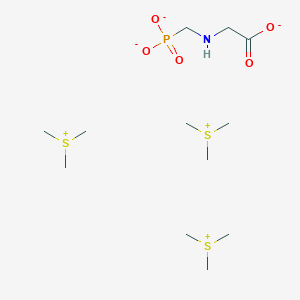

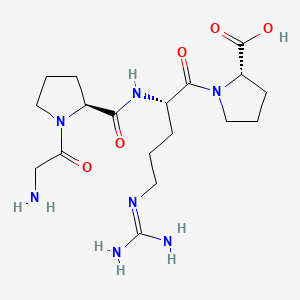

Famotidine has been synthesized with malonic acid (MAL) to enhance its solubility . The coordination ability of Famotidine (FMT) was explored using Ni (II) as a central ion . The complexes of famotidine and Ortho-chloranil were found to have a 2:1 stoichiometry .Molecular Structure Analysis

Famotidine forms an octahedral complex at pH 4 where famotidine acts as a tridentate neutral ligand. In basic medium, it behaves as a tetradentate dianion, resulting in a quasi-planar complex .Chemical Reactions Analysis

Famotidine is a competitive inhibitor of histamine H2-receptors . It reduces the secretion of gastric acid in the stomach by blocking the effect of histamine on histamine H2-receptors located on the parietal cells lining the stomach wall .Physical And Chemical Properties Analysis

Famotidine has three polymorphs (forms A, B, and C), and the active pharmaceutical ingredient (API) in the commercial version of Famotidine is the metastable form B . Different API polymorphs have different physical and chemical properties, which can cause changes in the solubility, stability, dissolution, bioavailability, and final efficacy of drugs .科学研究应用

胃肠道溃疡治疗

法莫替丁因其在治疗十二指肠和胃溃疡方面的有效性而广为人知。 它作为一种H2受体拮抗剂,提供与西咪替丁和雷尼替丁等其他治疗方法相当或更有效的症状缓解和愈合率 .

胃食管反流病(GERD)的管理

作为一种H2受体拮抗剂,法莫替丁也广泛用于GERD的治疗,它有助于减少胃酸反流到食道 .

肝脏酶系统相互作用

据观察,法莫替丁抑制肝脏CYP450酶系统中的几种同工酶,该系统在药物代谢中起着重要作用 .

分光光度法测定方法的开发

在药物研究中,法莫替丁已被用于开发一种简单有效的用于测定其制剂的分光光度法,有助于质量控制和剂量测定 .

炎症反射调节

研究表明,法莫替丁可以激活迷走神经炎症反射,这在风湿性关节炎和炎症性肠病等疾病的临床前模型和临床试验中显示出益处 .

胃漂浮片剂的制备

已经提出了一种使用SSE(固态挤出)的新方法,用于制备法莫替丁的胃漂浮片剂,这可以改善药物递送和疗效 .

COVID-19住院患者的预后

已经有一些研究探索了法莫替丁对住院COVID-19患者的影响。 然而,结果表明其使用与改善死亡率或重症监护需求方面的预后之间没有关联 .

作用机制

Target of Action

Famotidine is a histamine H2 receptor antagonist . The primary target of famotidine is the histamine H2 receptors located on the gastric parietal cells . These receptors play a crucial role in the secretion of gastric acid. By blocking these receptors, famotidine inhibits the production of gastric acid .

Mode of Action

Famotidine works by competitively inhibiting the histamine H2 receptors . This means that it competes with histamine for binding sites on the H2 receptors. When famotidine binds to these receptors, it prevents histamine from binding and exerting its effect, which is the promotion of gastric acid secretion . Famotidine is highly selective for the H2 receptors and is more potent at inhibiting gastric acid secretion than other H2 receptor antagonists .

Biochemical Pathways

The main biochemical pathway affected by famotidine is the gastric acid secretion pathway . Histamine, which is released by enterochromaffin-like cells in the stomach, normally binds to the H2 receptors on the parietal cells and stimulates the production of gastric acid. Famotidine, by blocking these receptors, inhibits this process and reduces the volume and acidity of the gastric juice .

Pharmacokinetics

Famotidine exhibits incomplete oral absorption, with a bioavailability of about 40-50% . It has a distribution half-life of about 0.18 to 0.5 hours and an elimination half-life of about 2 to 4 hours . Famotidine is minimally metabolized, with 30% to 35% undergoing metabolism to form one metabolite (S-oxide). About 25% to 30% of the drug is excreted unchanged in the urine following oral administration .

Result of Action

The primary result of famotidine’s action is the reduction of gastric acid secretion . This leads to a decrease in the volume and acidity of the gastric juice, which can help in the treatment of conditions related to acid secretion, such as gastric ulcers and gastroesophageal reflux disease (GERD) .

Action Environment

The action of famotidine can be influenced by various environmental factors. For instance, the presence of food in the stomach can slightly enhance the bioavailability of famotidine . Additionally, the drug’s efficacy and stability can be affected by factors such as the patient’s renal function, as impaired renal function can lead to prolonged elimination half-life .

安全和危害

Before taking famotidine, patients should inform their doctor if they have kidney or liver disease, a history of Long QT syndrome, stomach cancer or other problems, or asthma, COPD, or other breathing problems . Famotidine may be only part of a complete program of treatment that also includes changes in diet or lifestyle habits .

生化分析

Biochemical Properties

Famotidine plays a crucial role in biochemical reactions by inhibiting the H2 receptors on the parietal cells of the stomach lining . This inhibition decreases the production of gastric acid, which is essential for treating acid-related gastrointestinal conditions . Famotidine interacts with various biomolecules, including histamine, which is the primary ligand for H2 receptors . The interaction between famotidine and the H2 receptors is competitive, meaning famotidine competes with histamine for binding to the receptor .

Cellular Effects

Famotidine affects various types of cells and cellular processes, particularly those involved in gastric acid secretion . By inhibiting the H2 receptors on parietal cells, famotidine reduces the secretion of gastric acid, which in turn affects the overall function of the stomach and digestive system . This reduction in acid secretion can influence cell signaling pathways, gene expression, and cellular metabolism related to acid production and secretion . Famotidine’s impact on these cellular processes helps alleviate symptoms associated with acid-related gastrointestinal conditions .

Molecular Mechanism

The molecular mechanism of famotidine involves its competitive inhibition of histamine H2 receptors on the parietal cells of the stomach lining . By binding to these receptors, famotidine prevents histamine from activating them, thereby inhibiting the production of gastric acid . This inhibition is crucial for reducing acid secretion and treating conditions like peptic ulcers and GERD . Famotidine’s binding interactions with the H2 receptors are specific and reversible, allowing it to effectively reduce acid production without permanently altering receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of famotidine have been observed to change over time . Famotidine is relatively stable and does not degrade quickly, maintaining its efficacy in reducing gastric acid secretion over extended periods . Long-term studies have shown that famotidine continues to be effective in reducing acid production without significant loss of potency . Prolonged use may lead to tolerance, where the effectiveness of the drug diminishes over time .

Dosage Effects in Animal Models

In animal models, the effects of famotidine vary with different dosages . At therapeutic doses, famotidine effectively reduces gastric acid secretion without causing significant adverse effects . At higher doses, famotidine may cause toxic effects, including alterations in liver and kidney function . Studies have shown that there is a threshold dose above which the risk of adverse effects increases significantly . It is essential to monitor dosage carefully to avoid toxicity while maintaining therapeutic efficacy .

Metabolic Pathways

Famotidine is involved in several metabolic pathways, primarily related to its absorption, distribution, metabolism, and excretion . After oral administration, famotidine is absorbed in the gastrointestinal tract and undergoes minimal first-pass metabolism . The primary metabolic pathway involves the conversion of famotidine to its S-oxide metabolite . This metabolite is then excreted through the kidneys . Famotidine’s interaction with metabolic enzymes and cofactors is relatively limited, contributing to its low incidence of drug-drug interactions .

Transport and Distribution

Famotidine is transported and distributed within cells and tissues through various mechanisms . It is absorbed in the gastrointestinal tract and distributed to the stomach lining, where it exerts its effects on the H2 receptors . Famotidine’s distribution is influenced by its binding to plasma proteins, which helps maintain its concentration in the bloodstream . The drug is also transported across cell membranes by specific transporters, ensuring its delivery to target cells .

Subcellular Localization

The subcellular localization of famotidine primarily involves its presence in the parietal cells of the stomach lining . Famotidine targets the H2 receptors on the surface of these cells, where it binds and inhibits histamine-induced acid secretion . The drug’s activity is localized to the cell membrane, where the H2 receptors are situated . Famotidine does not undergo significant post-translational modifications or targeting signals that direct it to other cellular compartments .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Famotidine involves several steps starting from commercially available starting materials.", "Starting Materials": [ "N-cyano-N'-methylguanidine", "2-amino-4-methylthiazole", "N,N-dimethylformamide", "sodium hydroxide", "chloroacetic acid", "sodium carbonate", "methanol", "water" ], "Reaction": [ "The synthesis of Famotidine starts with the reaction of N-cyano-N'-methylguanidine with 2-amino-4-methylthiazole in N,N-dimethylformamide.", "This reaction produces the intermediate compound, 3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]-N-methylpropanimidamide.", "The intermediate compound is then reacted with chloroacetic acid in the presence of sodium hydroxide and sodium carbonate to form the N-[(aminosulfonyl)methyl]-3-[[[2-[(diaminomethylene)amino]-4-thiazolyl]methyl]thio]propanimidamide intermediate.", "The final step involves the reaction of the intermediate compound with methanol and water in the presence of sodium hydroxide to form the desired product, Famotidine." ] } | |

CAS 编号 |

76824-35-6 |

分子式 |

C8H15N7O2S3 |

分子量 |

337.5 g/mol |

IUPAC 名称 |

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]-N'-sulfamoylpropanimidamide |

InChI |

InChI=1S/C8H15N7O2S3/c9-6(15-20(12,16)17)1-2-18-3-5-4-19-8(13-5)14-7(10)11/h4H,1-3H2,(H2,9,15)(H2,12,16,17)(H4,10,11,13,14) |

InChI 键 |

XUFQPHANEAPEMJ-UHFFFAOYSA-N |

手性 SMILES |

C1=C(N=C(S1)N=C(N)N)CSCC/C(=N\S(=O)(=O)N)/N |

SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

规范 SMILES |

C1=C(N=C(S1)N=C(N)N)CSCCC(=NS(=O)(=O)N)N |

外观 |

White to off-white solid powder. |

颜色/形态 |

White to pale yellow crystals |

熔点 |

163-164 °C 163.5 °C |

其他 CAS 编号 |

76824-35-6 |

物理描述 |

Solid |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

相关CAS编号 |

108885-67-2 (HCl) |

保质期 |

>2 years if stored properly |

溶解度 |

Solubility at 20 °C (% w/v): 80 in DMF; 50 in acetic acid; 0.3 in methanol; 0.1 in water; <0.01 in ethanol, ethyl acetate, chloroform Freely soluble in glacial acetic acid, slightly soluble in methanol, very slightly soluble in water, and practically insoluble in ethanol. 1.0 mg/mL at 20 °C |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Famotidine Famotidine Hydrochloride MK 208 MK-208 MK208 Pepcid YM 11170 YM-11170 YM11170 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![5-(7-Methyl-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine](/img/structure/B1671977.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671979.png)